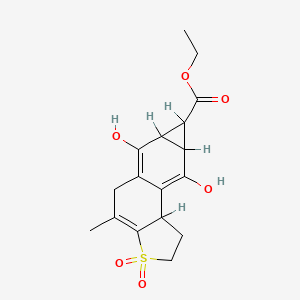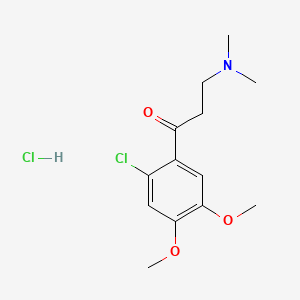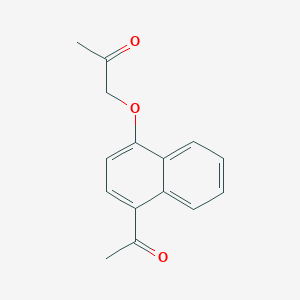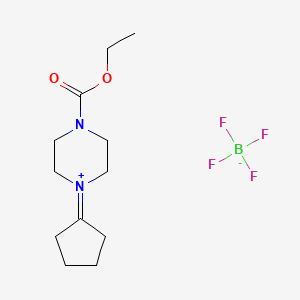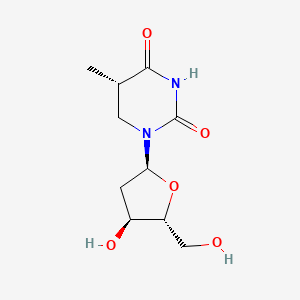
Thymidine, 5,6-dihydro-, (5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 5,6-dihydro-, (5S)- is a modified nucleoside derived from thymidine It is characterized by the reduction of the double bond between the 5th and 6th carbon atoms in the thymidine molecule, resulting in a dihydro derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 5,6-dihydro-, (5S)- can be achieved through the reduction of thymidine using specific reducing agents. One common method involves the use of zinc powder in acetic acid, which facilitates the reduction of the double bond in the thymidine molecule . The reaction typically proceeds under mild conditions, ensuring high yields of the desired dihydro derivative.
Industrial Production Methods
While specific industrial production methods for Thymidine, 5,6-dihydro-, (5S)- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 5,6-dihydro-, (5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder in acetic acid is a typical reducing agent used for the initial synthesis.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, fully saturated thymidine analogs, and substituted nucleosides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thymidine, 5,6-dihydro-, (5S)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Wirkmechanismus
The mechanism of action of Thymidine, 5,6-dihydro-, (5S)- involves its incorporation into DNA during replication. This incorporation can disrupt normal DNA synthesis and repair processes, leading to potential antiviral and anticancer effects . The compound targets specific enzymes involved in DNA synthesis, such as thymidine kinase and DNA polymerase, thereby inhibiting their activity and affecting cellular proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The parent compound from which Thymidine, 5,6-dihydro-, (5S)- is derived.
5-Bromo-6-methoxy-5,6-dihydro-3′-azidothymidine: A thymidine analog with antiviral properties.
5-Ethynyl-2′-deoxyuridine: Another thymidine analog used in DNA synthesis studies.
Uniqueness
Thymidine, 5,6-dihydro-, (5S)- is unique due to its reduced double bond, which imparts distinct chemical properties and reactivity compared to other thymidine analogs. This structural modification allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
19140-39-7 |
|---|---|
Molekularformel |
C10H16N2O5 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
(5S)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5-,6-,7+,8-/m0/s1 |
InChI-Schlüssel |
FEYHMSUYKIMUAL-HSNKUXOKSA-N |
Isomerische SMILES |
C[C@H]1CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



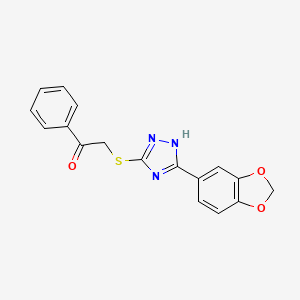
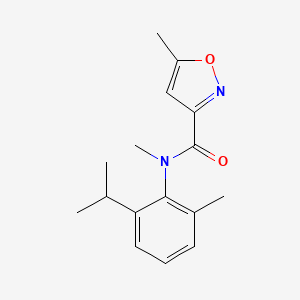

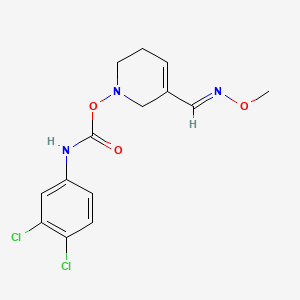
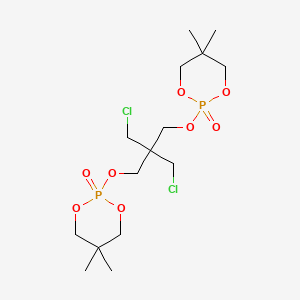
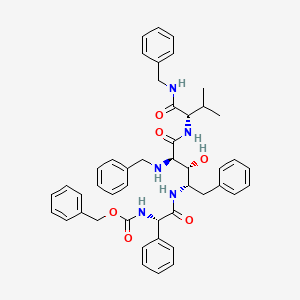
![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)
